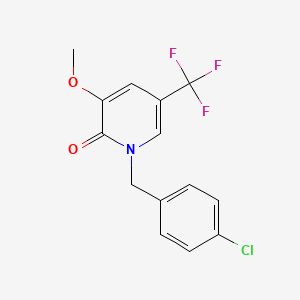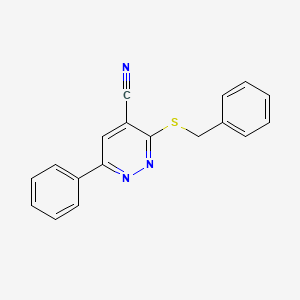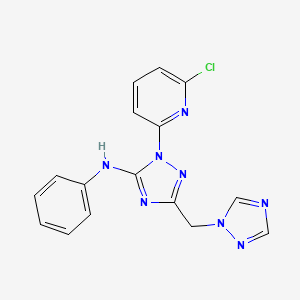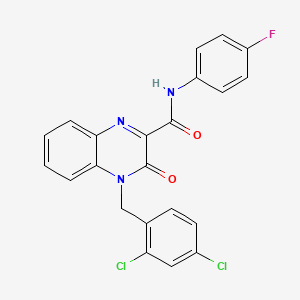
1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone
Overview
Description
1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorobenzyl group, a methoxy group, and a trifluoromethyl group attached to a pyridinone ring
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, 3-methoxypyridine, and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate nucleophilic substitution reactions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives with modified functional groups.
Scientific Research Applications
1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-4-piperidinylmethanol: This compound shares the chlorobenzyl group but differs in the presence of a piperidinyl group instead of a pyridinone ring.
1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carbohydrazide: This compound has a similar chlorobenzyl group but features a pyrazole ring and a carbohydrazide group.
1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo(3,4-D)pyrimidine: This compound also contains a chlorobenzyl group but includes a pyrazolo-pyrimidine ring system.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-methoxy-5-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2/c1-21-12-6-10(14(16,17)18)8-19(13(12)20)7-9-2-4-11(15)5-3-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEIDKOETNDYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN(C1=O)CC2=CC=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-(2-phenoxyethanimidoyl)acetohydrazide](/img/structure/B3035781.png)

![2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B3035786.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B3035787.png)

![[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B3035791.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B3035792.png)

![2-chloro-N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)benzenesulfonamide](/img/structure/B3035795.png)
![4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035797.png)
![3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B3035799.png)
![4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide](/img/structure/B3035800.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3035801.png)
